Cas no 2227686-00-0 (tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate)

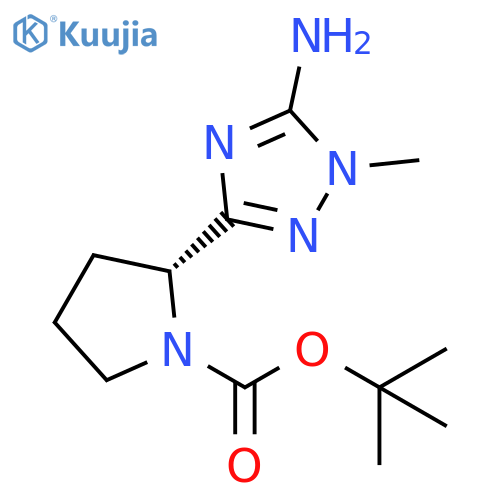

2227686-00-0 structure

商品名:tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

-

- インチ: 1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-10(13)16(4)15-9/h8H,5-7H2,1-4H3,(H2,13,14,15)/t8-/m1/s1

- InChIKey: WSBNRKHMRURKBR-MRVPVSSYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC[C@@H]1C1N=C(N)N(C)N=1

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM455599-250mg |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95%+ | 250mg |

$535 | 2023-03-22 | |

| Chemenu | CM455599-1g |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95%+ | 1g |

$1052 | 2023-03-22 | |

| Chemenu | CM455599-500mg |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95%+ | 500mg |

$826 | 2023-03-22 | |

| Aaron | AR01FKB7-1g |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95% | 1g |

$1361.00 | 2025-02-11 | |

| A2B Chem LLC | AY04679-1g |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95% | 1g |

$1058.00 | 2024-04-20 | |

| Aaron | AR01FKB7-100mg |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95% | 100mg |

$489.00 | 2025-02-11 | |

| A2B Chem LLC | AY04679-250mg |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95% | 250mg |

$542.00 | 2024-04-20 | |

| A2B Chem LLC | AY04679-50mg |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95% | 50mg |

$273.00 | 2024-04-20 | |

| A2B Chem LLC | AY04679-2.5g |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95% | 2.5g |

$2039.00 | 2024-04-20 | |

| Enamine | EN300-1722376-5.0g |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

2227686-00-0 | 95% | 5g |

$2816.0 | 2023-06-04 |

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

2227686-00-0 (tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬